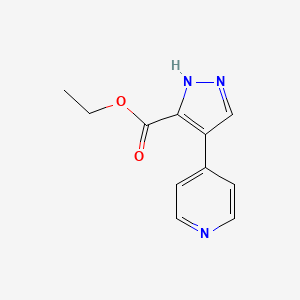

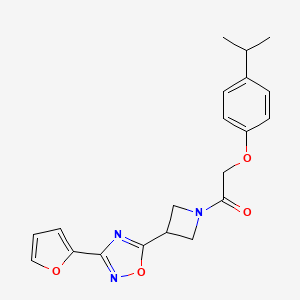

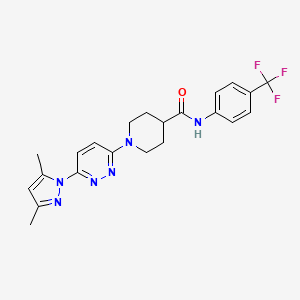

ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . It has been used as a reagent in the synthesis of various compounds, including triarylethane phosphodiesterase 4 inhibitors .

Synthesis Analysis

The hydrochloride salt of ethyl 4-pyridylacetate has been used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . It has also been used as a reagent in the synthesis of trifluoromethylpyridines .Molecular Structure Analysis

The molecular formula of ethyl 4-pyridylacetate is C9H11NO2 . Its average mass is 165.189 Da and its monoisotopic mass is 165.078979 Da .Chemical Reactions Analysis

Ethyl 4-pyridylacetate participates as a reagent in the synthesis of various compounds. For instance, it has been used in the synthesis of triarylethane phosphodiesterase 4 inhibitors . It has also been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis

Ethyl 4-pyridylacetate has a melting point of 18-19 °C, a boiling point of 127-128 °C/14 mmHg, and a density of 1.079 g/mL at 25 °C . Its refractive index is n20/D 1.499 .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Research has shown that ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate is a precursor in the efficient synthesis of pyrazolo[3,4-b]pyridine products. The condensation of pyrazole-5-amine derivatives with activated carbonyl groups, using refluxing acetic acid, has been found to be a facile method for preparing N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). This process highlights the compound's utility in creating complex organic structures.

Fluorophore Development

A study by Yan et al. (2018) developed a cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, suggesting potential applications in developing new fluorophores for biochemical assays or imaging applications (Yan et al., 2018).

Corrosion Inhibitors

Ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate derivatives have been explored as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. These inhibitors show high efficiency and are confirmed by various methods including gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study by Dohare et al. (2017) indicates that these compounds significantly protect metal surfaces from corrosion, providing a practical application in material science and engineering (Dohare et al., 2017).

Chemoselective Synthesis

The compound has been utilized in chemoselective synthesis processes, where specific reactions are favored to produce desired products. For instance, Markees (1990) highlighted its role in reacting with 1,2-diaminobenzene to synthesize complex heterocyclic structures, showcasing its utility in precise synthetic chemistry applications (Markees, 1990).

Anti-microbial Activities

Wang et al. (2015) demonstrated the anti-microbial properties of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety synthesized from ethyl isonicotinate. These compounds exhibited good inhibitory activity against a range of organisms, suggesting potential applications in developing new anti-microbial agents (Wang et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-pyridin-4-yl-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKPFJYKKJBXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2713990.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)

![tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B2714003.png)

![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)

![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)